1-methyl-5-nitro-1H-pyrazole-3-carboxamide
Overview
Description
1-Methyl-5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide typically involves the nitration of 1-methyl-1H-pyrazole-3-carboxamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by heating at elevated temperatures to achieve the desired nitration .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-pyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-nitro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Comparison with Similar Compounds
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a propyl group instead of a carboxamide group.
5-Nitro-3-(substituted)-1H-pyrazoles: Various derivatives with different substituents at the 3-position.
Uniqueness: 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-4(9(11)12)2-3(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNPTXQHZRXDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267961 | |
Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245771-73-6 | |
Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245771-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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